Cas no 161611-46-7 (Ethyl 6-chloropyrazine-2-carboxylate)
Ethyl 6-chloropyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-chloropyrazine-2-carboxylate
- 6-Chloro-pyrazine-2-carboxylic acidethyl ester
- 2-Pyrazinecarboxylic acid, 6-chloro-, ethyl ester
- BBIOIIDDANTAIE-UHFFFAOYSA-N
- 8180AA
- AK104857
- ST2401981
- 6-chloropyrazine-2-carboxylic acid ethyl ester
- 6-Chloro-pyrazine-2-carboxylic acid ethyl ester
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- MDL: MFCD16036493
- Inchi: 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3
- InChI Key: BBIOIIDDANTAIE-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(=O)OCC)=N1
Computed Properties
- Exact Mass: 186.01971
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 166
- XLogP3: 0.8
- Topological Polar Surface Area: 52.1
Experimental Properties
- Density: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 271.1±35.0 ºC (760 Torr),
- Flash Point: 117.8±25.9 ºC,
- Solubility: Slightly soluble (22 g/l) (25 º C),
- PSA: 52.08
Ethyl 6-chloropyrazine-2-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H332-H335
Ethyl 6-chloropyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846509-100mg |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95% | 100mg |
407.70 | 2021-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD239065-100mg |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95+% | 100mg |
¥87 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD239065-250mg |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95+% | 250mg |
¥185 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD239065-1g |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95+% | 1g |
¥537 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD239065-5g |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95+% | 5g |
¥1915 | 2021-08-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191271-100mg |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95% | 100mg |
¥77.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191271-1g |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95% | 1g |
¥503.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191271-250mg |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95% | 250mg |
¥169.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191271-25mg |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95% | 25mg |
¥38.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191271-5g |
Ethyl 6-chloropyrazine-2-carboxylate |
161611-46-7 | 95% | 5g |
¥1856.90 | 2023-09-03 |
Ethyl 6-chloropyrazine-2-carboxylate Suppliers
Ethyl 6-chloropyrazine-2-carboxylate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Ethyl 6-chloropyrazine-2-carboxylate
Ethyl 6-chloropyrazine-2-carboxylate (CAS No. 161611-46-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-chloropyrazine-2-carboxylate (CAS No. 161611-46-7) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its chlorinated pyrazine core structure, has garnered significant attention due to its role in the development of novel therapeutic agents. The 6-chloropyrazine-2-carboxylate moiety serves as a crucial building block for constructing more complex molecules, making it indispensable in synthetic organic chemistry and medicinal chemistry.
The ethyl ester functionality attached to the carboxyl group enhances the reactivity of this compound, allowing for further derivatization through various chemical transformations. These include ester hydrolysis, amidation, and reduction, which are fundamental steps in the synthesis of active pharmaceutical ingredients (APIs). The presence of the chloro substituent at the 6-position of the pyrazine ring adds an additional layer of reactivity, enabling nucleophilic aromatic substitution reactions that are pivotal in constructing heterocyclic scaffolds.
In recent years, Ethyl 6-chloropyrazine-2-carboxylate has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its use in creating kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyrazine scaffold is particularly well-suited for such applications due to its ability to mimic natural substrates and interact with enzyme active sites.
A groundbreaking study published in Journal of Medicinal Chemistry highlighted the utility of Ethyl 6-chloropyrazine-2-carboxylate in designing potent JAK2 inhibitors. These inhibitors have shown promise in preclinical trials for the treatment of myeloproliferative neoplasms (MPNs). The 6-chloropyrazine-2-carboxylate core was found to be essential for achieving high binding affinity and selectivity towards the target enzyme. This research underscores the importance of this compound as a key intermediate in drug discovery.
The compound's significance extends beyond kinase inhibition. It has also been explored as a precursor in the synthesis of antiviral agents. The ethyl ester group can be easily converted into other functional groups, such as carboxylic acids or amides, which are common motifs in antiviral drug molecules. Recent studies have demonstrated its role in developing inhibitors targeting viral proteases, which are crucial for viral replication cycles.
In addition to its pharmaceutical applications, Ethyl 6-chloropyrazine-2-carboxylate finds utility in agrochemical research. The chloro-substituted pyrazine derivatives exhibit herbicidal and fungicidal properties, making them valuable candidates for crop protection agents. Researchers have leveraged the reactivity of this compound to develop novel agrochemicals that offer improved efficacy and environmental safety compared to traditional formulations.
The synthesis of Ethyl 6-chloropyrazine-2-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination of pyrazine derivatives followed by esterification. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
The compound's stability under various storage conditions makes it a preferred choice for industrial applications. Proper handling and storage protocols ensure its integrity throughout the synthesis process, minimizing degradation and maintaining high purity levels required for pharmaceutical use. Quality control measures, including spectroscopic analysis and chromatographic techniques, are employed to verify its chemical identity and purity.
The growing demand for Ethyl 6-chloropyrazine-2-carboxylate has led to increased production capacity by specialized chemical manufacturers. These companies adhere to stringent regulatory standards to ensure that their products meet the exacting requirements of pharmaceutical industries worldwide. Continuous improvements in synthetic methodologies contribute to cost-effective production while maintaining high quality standards.
In conclusion, Ethyl 6-chloropyrazine-2-carboxylate(CAS No. 161611-46-7) is a cornerstone intermediate in modern pharmaceutical synthesis. Its versatility stems from its unique structural features, including the ethyl ester, 6-chloro, and pyrazine-2-carboxylate moieties, which enable diverse chemical modifications. The compound's broad applicability in drug discovery spans from oncology to antiviral therapies and agrochemicals, underscoring its importance across multiple scientific disciplines.
Ongoing research continues to uncover new possibilities for this remarkable compound, reinforcing its role as a vital tool in synthetic chemistry and medicinal science. As advancements in synthetic methodologies continue to evolve, Ethyl 6-chloropyrazine-2-carboxylate(CAS No.161611-46-7) will undoubtedly remain at the forefront of innovation, driving progress towards safer and more effective therapeutic solutions.
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